molecular formula C6H9F3O2 B3085489 3-(Trifluoromethyl)pentanoic acid CAS No. 115619-30-2

3-(Trifluoromethyl)pentanoic acid

Cat. No.: B3085489
CAS No.: 115619-30-2
M. Wt: 170.13 g/mol
InChI Key: UWBFKJIVHZZGHM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C6H9F3O2 It is a carboxylic acid derivative characterized by the presence of a trifluoromethyl group attached to the third carbon of the pentanoic acid chain

Safety and Hazards

Exposure to high concentrations of 3-(Trifluoromethyl)pentanoic acid can be harmful. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Future Directions

Research continues to explore the potential applications of 3-(Trifluoromethyl)pentanoic acid. In the field of renewable energy, for instance, it is being studied for its potential role in the production of biofuels . It is also a promising area of study in the field of medicine, with research being conducted into its potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pentanoic acid typically involves the introduction of a trifluoromethyl group into a pentanoic acid precursor. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(I) iodide (CuI) to facilitate the formation of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect the reactivity and stability of the compound in various chemical and biological contexts . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Trifluoromethylbenzoic acid
  • Trifluoromethylphenylacetic acid
  • Trifluoromethylpropanoic acid

Comparison: 3-(Trifluoromethyl)pentanoic acid is unique due to its specific structure, which combines the properties of a pentanoic acid with the electron-withdrawing effects of a trifluoromethyl group. This combination results in distinct reactivity and stability compared to other similar compounds. For instance, trifluoromethylbenzoic acid has a different aromatic structure, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-2-4(3-5(10)11)6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFKJIVHZZGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300830
Record name 3-(Trifluoromethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115619-30-2
Record name 3-(Trifluoromethyl)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115619-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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